2-methyl-N-(4-methylphenyl)-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidin-4-amine
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Overview
Description
2-methyl-N-(4-methylphenyl)-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidin-4-amine is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine core substituted with a piperazine ring, a trifluoromethyl benzoyl group, and methylphenyl groups, making it a molecule of interest for its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(4-methylphenyl)-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidin-4-amine typically involves multi-step organic reactionsCommon reagents used in these reactions include anhydrous aluminum chloride, which acts as a catalyst in the benzoylation step .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(4-methylphenyl)-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the existing functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like anhydrous aluminum chloride for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the molecule .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methyl-N-(4-methylphenyl)-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Imatinib: A well-known therapeutic agent used to treat leukemia, which also features a pyrimidine core and piperazine ring.
Other Pyrimidine Derivatives: Compounds with similar structures but different substituents, which may exhibit different biological activities.
Uniqueness
2-methyl-N-(4-methylphenyl)-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidin-4-amine is unique due to the presence of the trifluoromethyl benzoyl group, which can significantly influence its chemical and biological properties. This makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C24H24F3N5O |
---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
[4-[2-methyl-6-(4-methylanilino)pyrimidin-4-yl]piperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone |
InChI |
InChI=1S/C24H24F3N5O/c1-16-6-8-20(9-7-16)30-21-15-22(29-17(2)28-21)31-10-12-32(13-11-31)23(33)18-4-3-5-19(14-18)24(25,26)27/h3-9,14-15H,10-13H2,1-2H3,(H,28,29,30) |
InChI Key |
HWDZDSHWLCHHLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC(=NC(=N2)C)N3CCN(CC3)C(=O)C4=CC(=CC=C4)C(F)(F)F |
Origin of Product |
United States |
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